molecular formula C13H18O3 B8386579 4-(Hexyloxy)-2-hydroxybenzaldehyde CAS No. 89027-80-5

4-(Hexyloxy)-2-hydroxybenzaldehyde

Cat. No. B8386579
M. Wt: 222.28 g/mol
InChI Key: SXGZIJOZHSTSAJ-UHFFFAOYSA-N
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Patent
US07153850B2

Procedure details

2,4-Dihydroxybenzaldehyde (3.00 g, 21.7 mmol) and hexyl bromide (7.62 ml, 54.3 mmol) were stirred in the presence of lithium carbonate (4.00 g, 54.3 mmol) in dimethylformamide (5 ml) at 55° C. overnight. After the neutralization with hydrochloric acid followed by the extraction with ethyl acetate, the product was purified by the silica gel column chromatography to obtain 4-hexyloxy-2-hydroxybenzaldehyde (yield: 1.77 g, 37%) in the form of a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.62 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C(=O)([O-])[O-].[Li+].[Li+]>CN(C)C=O>[CH2:11]([O:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([OH:1])[CH:9]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
7.62 mL
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the neutralization with hydrochloric acid followed by the extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the product was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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